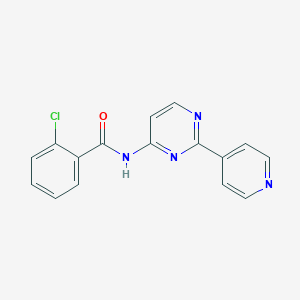

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide

Description

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a pyridin-4-yl-substituted pyrimidine moiety. The compound’s synthesis likely involves condensation reactions between chlorobenzoyl derivatives and aminopyrimidine intermediates, analogous to methods described for related compounds.

Properties

IUPAC Name |

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O/c17-13-4-2-1-3-12(13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUYEURFAKWIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324492 | |

| Record name | 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478039-51-9 | |

| Record name | 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using methods such as the Biginelli reaction.

Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a benzamide derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biology: The compound is used in biological assays to study its effects on cellular processes.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and reported activities of 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide and related benzamide derivatives:

*Inferred from structural similarity; †Calculated based on formula.

Key Observations:

Substituent Impact on Activity: The methylsulfonyl and dichlorophenyl groups in vismodegib enhance its antineoplastic efficacy by targeting the Hedgehog signaling pathway. In contrast, the pyridin-4-yl-pyrimidine core in the target compound may favor interactions with kinase domains or nucleic acids. Nitro and pyrido-pyrimidinone groups in the compound from could modulate electron distribution, affecting binding affinity.

Synthetic Routes: Compounds like N-(4-methylpyridin-2-yl)benzamide are synthesized via condensation of benzoyl chlorides with aminopyridines, a method likely applicable to the target compound. Vismodegib’s synthesis involves sequential functionalization of the benzamide and pyridine rings, followed by sulfonation.

Solid-State Properties: Vismodegib exhibits multiple crystalline forms (Forms 1–5) and salt complexes (e.g., with benzenesulfonic acid), improving solubility and bioavailability. No such data are available for the target compound.

Physicochemical and Formulation Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

Pyrimidine functionalization : Chlorination of the pyridine ring followed by coupling with a pyridin-4-yl group via nucleophilic aromatic substitution (NAS) under basic conditions .

Amidation : Reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide moiety.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : H and C NMR to verify proton environments and carbon backbone (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, benzamide carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 356.1) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Hedgehog pathway inhibition, similar to GDC-0449) with Smoothened (SMO) receptor-binding studies .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., medulloblastoma DAOY cells) with IC determination .

- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies to assess metabolic stability and bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Strategy :

X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/ethyl acetate).

Refinement : Use SHELXL for structure solution, focusing on torsional angles of the pyridin-4-yl and benzamide groups to confirm planarity or distortion .

- Contradiction Management : If experimental data conflicts with computational models (e.g., DFT-optimized geometry), re-evaluate hydrogen bonding (N–H⋯O/N interactions) and π-stacking distances .

Q. What experimental designs address contradictory results in target engagement studies?

- Case Example : If Hedgehog pathway inhibition is observed in vitro but not in vivo:

Pharmacokinetic Analysis : Measure plasma and tissue concentrations via LC-MS/MS to verify adequate exposure .

Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

Pathway Redundancy : Test in genetically modified models (e.g., SMO-knockout cells) to confirm mechanism specificity .

Q. How can metabolic stability be improved without compromising potency?

- Optimization Workflow :

Metabolite Identification : Incubate with CYP isoforms (e.g., CYP3A4, CYP2C9) to identify vulnerable sites (e.g., benzamide cleavage) .

Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at meta positions to block oxidative metabolism .

In Vivo Validation : Compare AUC(0–24h) and half-life in rodent models pre- and post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.